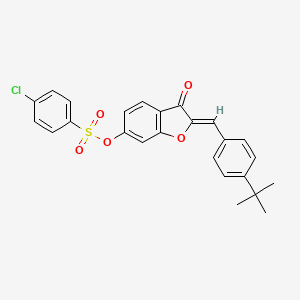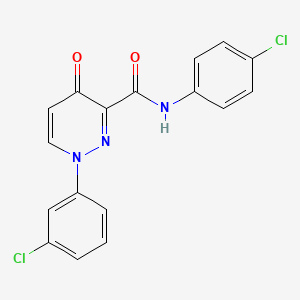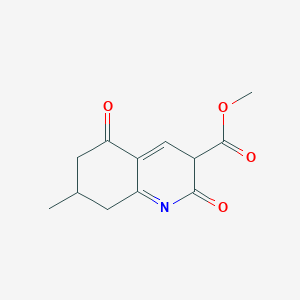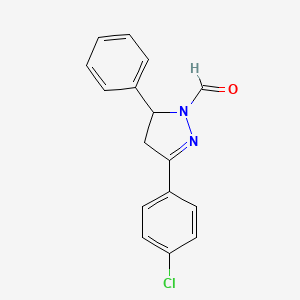![molecular formula C17H19N3O3 B12214868 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid](/img/structure/B12214868.png)
4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazine ring, which is further substituted with a 4-methylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate diamine and diketone precursors under acidic conditions.
Introduction of the 4-methylpiperidinyl group: This step often involves nucleophilic substitution reactions where the pyrazine ring is reacted with 4-methylpiperidine in the presence of a suitable base.
Coupling with benzoic acid: The final step involves the coupling of the substituted pyrazine with benzoic acid, typically using esterification or amidation reactions under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Alcohols or amines, depending on the site of reduction.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazine ring and piperidinyl group are key structural features that facilitate interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylpiperazin-1-yl)methyl]-N-{3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl}benzamide
- 3-(4-Methylpiperazin-1-yl)propanoic acid
Uniqueness
4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a pyrazine ring and a piperidinyl group allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C17H19N3O3/c1-12-6-10-20(11-7-12)15-16(19-9-8-18-15)23-14-4-2-13(3-5-14)17(21)22/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,21,22) |
InChI Key |
YZRQPNPHZVXFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B12214810.png)
![7-(5-chloro-2-methylphenyl)-2-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12214814.png)
![1-(4-chlorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12214821.png)



![6-chloro-7-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12214831.png)
![[7-(3-Fluorophenyl)-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](piperidin-1-yl)methanone](/img/structure/B12214838.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine](/img/structure/B12214862.png)

